molecular formula C21H19ClN2OS B11405488 1-[4-(4-chlorophenoxy)butyl]-2-(thiophen-2-yl)-1H-benzimidazole

1-[4-(4-chlorophenoxy)butyl]-2-(thiophen-2-yl)-1H-benzimidazole

Cat. No.: B11405488
M. Wt: 382.9 g/mol
InChI Key: FUEHZEMZHWNEHE-UHFFFAOYSA-N
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Description

1-[4-(4-chlorophenoxy)butyl]-2-(thiophen-2-yl)-1H-benzimidazole is an organic compound that belongs to the class of benzimidazole derivatives This compound is characterized by the presence of a benzimidazole core, a chlorophenoxybutyl side chain, and a thiophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-chlorophenoxy)butyl]-2-(thiophen-2-yl)-1H-benzimidazole typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with a suitable aldehyde or carboxylic acid.

    Introduction of the chlorophenoxybutyl side chain: This step involves the reaction of the benzimidazole derivative with 4-chlorophenoxybutyl bromide under basic conditions.

    Attachment of the thiophenyl group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-chlorophenoxy)butyl]-2-(thiophen-2-yl)-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted benzimidazole derivatives.

Scientific Research Applications

1-[4-(4-chlorophenoxy)butyl]-2-(thiophen-2-yl)-1H-benzimidazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-(4-chlorophenoxy)butyl]-2-(thiophen-2-yl)-1H-benzimidazole involves its interaction with specific molecular targets. The benzimidazole core is known to interact with enzymes and receptors, potentially inhibiting their activity. The chlorophenoxy and thiophenyl groups may enhance the compound’s binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(4-chlorophenoxy)butyl]-2-(thiophen-2-yl)-1H-benzimidazole is unique due to the presence of both the chlorophenoxybutyl and thiophenyl groups, which may confer distinct chemical and biological properties

Properties

Molecular Formula

C21H19ClN2OS

Molecular Weight

382.9 g/mol

IUPAC Name

1-[4-(4-chlorophenoxy)butyl]-2-thiophen-2-ylbenzimidazole

InChI

InChI=1S/C21H19ClN2OS/c22-16-9-11-17(12-10-16)25-14-4-3-13-24-19-7-2-1-6-18(19)23-21(24)20-8-5-15-26-20/h1-2,5-12,15H,3-4,13-14H2

InChI Key

FUEHZEMZHWNEHE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CCCCOC3=CC=C(C=C3)Cl)C4=CC=CS4

Origin of Product

United States

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